3-Ethyl Haloperidol Decanoate-d19
Description
Properties
Molecular Formula |
C₃₃H₂₆D₁₉ClFNO₃ |
|---|---|
Molecular Weight |
577.28 |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies
The synthesis of 3-Ethyl Haloperidol (B65202) Decanoate-d19 is approached through a multi-step process that logically extends from the preparation of its non-labeled counterpart. The core strategy involves the esterification of the 3-Ethyl Haloperidol precursor with a fully deuterated decanoyl moiety.
The synthesis of the parent compound, 3-Ethyl Haloperidol Decanoate (B1226879), serves as a foundational model for the deuterated analogue. The reaction proceeds via an esterification of the tertiary alcohol group of 3-Ethyl Haloperidol with decanoyl chloride. shreesulphuric.comcdhfinechemical.com This is a standard acylation reaction where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The precursor, 3-Ethyl Haloperidol, is an analogue of Haloperidol. The synthesis of Haloperidol and its analogues has been described in the literature, often involving the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable butyrophenone (B1668137) derivative. chemicalbook.com
The specific incorporation of nineteen deuterium (B1214612) atoms into the decanoate tail of the molecule is achieved by using a deuterated starting material. medchemexpress.comisotope.com The most direct method involves the use of Decanoic acid-d19. sigmaaldrich.comfbreagents.com
The synthetic pathway can be outlined in two main steps:
Activation of Decanoic acid-d19: The deuterated carboxylic acid is converted into a more reactive acylating agent, typically Decanoyl chloride-d19. This activation is commonly achieved by treating Decanoic acid-d19 with a reagent such as oxalyl chloride or thionyl chloride in an inert solvent. chemicalbook.com The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and efficient method. chemicalbook.com
Esterification: The resulting Decanoyl chloride-d19 is then reacted with 3-Ethyl Haloperidol. The reaction conditions are similar to those for the non-labeled synthesis, involving an appropriate solvent and an acid scavenger. The final product is purified using standard techniques such as column chromatography.
Reaction Scheme:
Step 1: Formation of Decanoyl chloride-d19 CD₃(CD₂)₈COOH + (COCl)₂ → CD₃(CD₂)₈COCl + CO + CO₂ + HCl (Decanoic acid-d19) + (Oxalyl chloride) → (Decanoyl chloride-d19)
Step 2: Esterification 3-Ethyl Haloperidol + CD₃(CD₂)₈COCl → 3-Ethyl Haloperidol Decanoate-d19 + HCl (Precursor) + (Decanoyl chloride-d19) → (Final Product)
Approaches to Confirming Deuterium Labeling Specificity
To ensure the successful and specific incorporation of the deuterium (B1214612) atoms, several analytical techniques are employed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for verifying the isotopic purity and the precise location of the labels.
Mass spectrometry is a fundamental tool for confirming the mass increase resulting from deuterium incorporation.
Molecular Ion Peak Analysis: A high-resolution mass spectrum of 3-Ethyl Haloperidol (B65202) Decanoate-d19 will exhibit a molecular ion peak ([M+H]⁺) that is 19 mass units higher than its non-deuterated (d0) counterpart. This mass shift provides direct evidence of the successful incorporation of the nineteen deuterium atoms. nih.gov
Tandem MS (MS/MS) Fragmentation: To confirm that the deuterium labels are located exclusively on the decanoate (B1226879) moiety, tandem mass spectrometry can be utilized. nih.gov Fragmentation of the parent ion would be expected to yield specific product ions. For instance, a characteristic fragmentation would involve the cleavage of the ester bond. The fragment ion corresponding to the deuterated decanoyl group ([CD₃(CD₂)₈CO]⁺) would show the full mass increase of 19 units, while the fragment containing the 3-Ethyl Haloperidol portion of the molecule would retain its original, non-deuterated mass. This confirms the regioselectivity of the labeling.
| Technique | Expected Observation for 3-Ethyl Haloperidol Decanoate-d19 | Purpose |
| High-Resolution MS | Molecular ion peak shifted by +19 m/z compared to the unlabeled compound. | Confirms overall isotopic enrichment. |
| Tandem MS (MS/MS) | Fragmentation pattern showing the +19 mass shift localized to the decanoate fragment. | Confirms the specific location of the deuterium labels. |
NMR spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium atoms by observing the absence of proton signals and the presence of deuterium signals. tandfonline.comaocs.org
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the decanoate chain (the methyl and methylene (B1212753) groups) would be absent or significantly diminished to the level of the isotopic impurity of the starting material. nih.gov The signals for the aromatic and piperidine (B6355638) protons of the 3-Ethyl Haloperidol core would remain unchanged, providing definitive proof of the labeling site.
Deuterium (²H) NMR: A ²H NMR experiment would show signals in the aliphatic region, corresponding to the chemical shifts where the protons of the decanoate chain would normally appear. tandfonline.com This directly observes the presence and chemical environment of the incorporated deuterium atoms.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum can also be used for confirmation. The carbon signals of the deuterated decanoate chain will show coupling to deuterium (C-D coupling), resulting in characteristic multiplets instead of the sharp singlets seen in the proton-decoupled spectrum of the unlabeled compound. The chemical shifts of these carbons may also experience a slight upfield shift, known as an isotope effect. nih.gov
| Technique | Expected Observation for this compound | Purpose |
| ¹H NMR | Absence of signals corresponding to the C₁₀H₁₉ alkyl chain. | Confirms replacement of protons with deuterium. |
| ²H NMR | Presence of signals in the aliphatic region (approx. 0.8-2.3 ppm). | Directly detects the incorporated deuterium atoms. |
| ¹³C NMR | Complex multiplets for the decanoate carbons due to C-D coupling and potential isotopic shifts. | Confirms labeling at specific carbon positions. |
Advanced Analytical Applications in Chemical and Biological Systems
Application as a Stable Isotope Labeled Internal Standard in Mass Spectrometry
3-Ethyl Haloperidol (B65202) Decanoate-d19 is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 3-Ethyl Haloperidol Decanoate (B1226879) and its related metabolites in biological samples. In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, the co-injection of a known amount of the deuterated standard with the sample allows for the correction of variability throughout the analytical process, from sample preparation to detection. scispace.comnih.gov The fundamental principle lies in the near-identical physicochemical properties of the SIL-IS and the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.
Methodological Considerations for Quantitative Analysis
The use of a SIL-IS like 3-Ethyl Haloperidol Decanoate-d19 is the preferred method for quantitative bioanalysis due to its ability to mimic the analyte of interest. nih.gov However, careful consideration of the methodology is crucial to ensure accurate and reliable results. This includes verifying the isotopic purity of the standard to prevent interference from any unlabeled impurity, which could lead to artificially inflated measurements of the analyte concentration.
Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. core.ac.uknih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte signal, respectively. core.ac.uk This can significantly compromise the accuracy and precision of the quantitative results. nih.gov
By co-eluting with the unlabeled analyte, this compound experiences the same matrix effects. Since the quantification is based on the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement affects both compounds proportionally. This effectively cancels out the impact of the matrix, leading to more accurate and reliable quantification. nih.gov For instance, in the analysis of antipsychotic drugs in plasma, the use of a stable isotope-labeled internal standard is crucial to control for potential matrix effects and ensure accurate quantitation. nih.gov
In complex samples, it is possible for other compounds to have similar chromatographic retention times as the analyte of interest, a phenomenon known as co-elution. If an interfering compound has the same mass as the analyte, it can contribute to the measured signal, leading to an overestimation of the analyte's concentration.
The use of a mass spectrometric detector, particularly a tandem mass spectrometer (MS/MS), provides a high degree of selectivity that can resolve this issue. Even if this compound co-elutes with its unlabeled counterpart, the mass spectrometer can easily distinguish between them due to the mass difference imparted by the 19 deuterium (B1214612) atoms. scispace.com The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. For example, in the analysis of haloperidol, specific precursor to product ion transitions are monitored for both the analyte and its deuterated internal standard (haloperidol-d4). researchgate.net This ensures that only the signals from the compounds of interest are measured, eliminating interferences from co-eluting species. nih.gov
Enhancement of Analytical Precision and Accuracy in Complex Biological Matrices
The overarching benefit of using this compound as an internal standard is the significant improvement in the precision and accuracy of the analytical method. nist.gov Since the SIL-IS is added to the sample at the beginning of the workflow, it accounts for variations at every step, including:
Sample Extraction: Any loss of analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be mirrored by a proportional loss of the internal standard. nih.gov
Injection Volume Variability: Minor differences in the volume of sample injected into the LC-MS system are corrected for by the ratiometric measurement.
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time are compensated for as they affect both the analyte and the internal standard. scispace.com
Chromatographic Resolution and Separation Science of Deuterated and Unlabeled Analogs
In most reversed-phase liquid chromatography applications, deuterated and unlabeled analogs are expected to co-elute due to their very similar physicochemical properties. However, in some instances, a slight difference in retention time, known as the "isotope effect," can be observed. scispace.comchromforum.org This is more common when the deuterium labeling is extensive or located at a site that influences the molecule's interaction with the stationary phase. chromforum.org
For haloperidol and its decanoate ester, chromatographic methods have been developed to separate them from impurities and degradation products effectively. mdpi.comresearchgate.net These methods typically employ C18 columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. mdpi.comsielc.com While complete co-elution of the deuterated and unlabeled forms is the goal for an ideal internal standard, any small, consistent separation does not typically hinder quantification as long as both peaks are well-defined and integrated properly.
| Parameter | Value | Reference |
| Column | C18 reverse-phase | psychiatry-psychopharmacology.com |
| Mobile Phase | Acetonitrile/Water with formic acid | mdpi.comsielc.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | psychiatry-psychopharmacology.com |
This table presents typical chromatographic conditions for the analysis of haloperidol-related compounds.
Advanced Detection Techniques for Labeled Compounds in Research
While tandem mass spectrometry is the gold standard for the quantification of deuterated compounds like this compound, other advanced detection techniques are also employed in research settings.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This allows for the confident identification of analytes and their metabolites based on their exact mass, further enhancing the specificity of the analysis. nih.gov
Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI): This technique allows for the direct analysis of compounds from tissue sections without the need for extraction. DESI-MSI can be used to visualize the spatial distribution of 3-Ethyl Haloperidol Decanoate and its metabolites within tissues, providing valuable information for pharmacokinetic and pharmacodynamic studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as sensitive as mass spectrometry for quantitative analysis in biological matrices, NMR can be used to determine the exact location and extent of deuterium labeling in the this compound molecule, which is a critical quality attribute for a stable isotope-labeled internal standard.
Below is a table of the mass transitions that would be hypothetically monitored for 3-Ethyl Haloperidol Decanoate and its d19-labeled internal standard in a tandem mass spectrometry experiment, based on the known fragmentation of haloperidol.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference (for Haloperidol) |
| 3-Ethyl Haloperidol Decanoate | [M+H]+ | Specific Fragment Ion | researchgate.net |
| This compound | [M+19+H]+ | Specific Fragment Ion + 19 (or other deuterated fragment) | researchgate.net |
This table illustrates the principle of monitoring specific mass transitions for the analyte and its deuterated internal standard.
Investigative Metabolic Studies of Haloperidol Ester Derivatives Using Isotopic Tracers
In Vitro Enzymatic Hydrolysis and Biotransformation Pathwaysresearchgate.net
The initial and rate-limiting step in the activation of haloperidol (B65202) ester prodrugs is the enzymatic hydrolysis of the ester bond, which releases the active drug, haloperidol. In vitro studies using various biological preparations have been instrumental in identifying the enzymes responsible for this bioactivation and the subsequent metabolic transformations.
Identification of Esterase Activity and Other Enzymes Involved in Metabolismresearchgate.net
The primary enzymes responsible for the hydrolysis of haloperidol esters are carboxylesterases. nih.govnih.gov Studies have shown that partially purified carboxylesterase can effectively hydrolyze haloperidol decanoate (B1226879). nih.govnih.gov However, when incubated in human whole blood or plasma, no significant hydrolysis occurs. nih.gov This lack of activity in plasma is attributed to the inhibitory effects of plasma proteins, such as albumin and β-lipoprotein, which bind to the lipophilic haloperidol decanoate molecule, making it inaccessible to plasma esterases. nih.govscite.ai This protein binding significantly stabilizes the ester against enzymatic hydrolysis. nih.gov
Beyond the initial ester cleavage, the released haloperidol undergoes extensive metabolism primarily in the liver. drugbank.comwikipedia.org The key enzyme families involved in its biotransformation are:
Cytochrome P450 (CYP) System : CYP3A4 is the major isoform involved in the metabolism of haloperidol. nih.govnih.gov CYP2D6 also plays a role, although its contribution appears to be less significant than initially thought. nih.govnih.gov These enzymes catalyze oxidation, N-dealkylation, and the formation of pyridinium (B92312) metabolites. drugbank.comnih.govnih.gov
Carbonyl Reductase : This enzyme is responsible for the reduction of haloperidol to its major metabolite, reduced haloperidol. nih.govnih.gov
Uridine Diphosphoglucose Glucuronosyltransferase (UGT) : This enzyme family, particularly UGT1A4, UGT1A9, and UGT2B7, mediates the glucuronidation of haloperidol, which is the main pathway for its clearance. nih.govpharmgkb.org
| Enzyme Family | Specific Enzyme(s) | Role in Haloperidol Metabolism | Reference(s) |
| Carboxylic Ester Hydrolases | Carboxylesterase | Hydrolysis of ester prodrugs (e.g., decanoate) to active haloperidol. | nih.govnih.gov |
| Cytochrome P450 | CYP3A4, CYP2D6 | Oxidation, N-dealkylation, pyridinium metabolite formation. | nih.govnih.govnih.gov |
| Carbonyl Reductase | Not specified | Reduction of haloperidol to reduced haloperidol. | nih.govnih.gov |
| UGT | UGT1A4, UGT1A9, UGT2B7 | Glucuronidation of haloperidol for excretion. | nih.govpharmgkb.org |
Elucidation of Metabolic Products through Isotopic Labeling
Isotopic labeling is a fundamental technique used to trace the journey of a drug molecule through metabolic pathways. wikipedia.orgchemicalsknowledgehub.com By replacing one or more atoms of the drug with a stable isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) or a radioisotope (like ¹⁴C or ³H), researchers can track the parent compound and its metabolites using methods like mass spectrometry or liquid scintillation counting. wikipedia.orgchemicalsknowledgehub.comresearchgate.net
In the context of a deuterated analog like 3-Ethyl Haloperidol Decanoate-d19, the deuterium atoms serve as a stable isotopic label. This allows for the differentiation of the drug and its metabolites from endogenous compounds in biological samples, greatly simplifying analysis. researchgate.net Studies using ¹⁴C-labeled haloperidol decanoate have been crucial in demonstrating that the ester is first concentrated in cells and then hydrolyzed to haloperidol. nih.gov
The primary metabolic pathways of haloperidol that would be traced using such labeled compounds include:
Reduction : Formation of reduced haloperidol. drugbank.com
Oxidative N-dealkylation : This pathway splits the molecule, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid. drugbank.compharmgkb.org
Pyridinium Metabolite Formation : Oxidation leads to the creation of a potentially neurotoxic pyridinium metabolite, HPP+. drugbank.comresearchgate.net
Glucuronidation : The attachment of a glucuronic acid moiety to haloperidol, which is a major route of elimination. drugbank.compharmgkb.org
Cellular and Subcellular Metabolic Fate Investigationsresearchgate.net
While haloperidol decanoate is stable in plasma, in vitro studies with cultured cells have shown that hydrolysis readily occurs within a cellular environment. nih.gov Research using various cell lines, including isolated rat liver cells, human and rat lymphocytes, and established cell lines like BGM and L6 cells, has demonstrated that these cells can hydrolyze [¹⁴C]haloperidol decanoate to varying extents. nih.gov
The proposed mechanism is that the lipophilic ester prodrug first partitions from the aqueous medium and concentrates within the cells. nih.gov Once inside, intracellular esterases, likely located in the cytoplasm or microsomes, cleave the decanoate chain to release active haloperidol. nih.govresearchgate.net This intracellular hydrolysis is considered a key step in the drug's mechanism of action following intramuscular administration. nih.gov Further investigations at the subcellular level have shown that liver microsomes are a primary site of the subsequent oxidative metabolism of the released haloperidol. nih.govnih.gov Studies also indicate that haloperidol can affect the functionality of lysosomes, leading to their alkalinization and impairing the activity of lysosomal enzymes. mdpi.com
In Vivo Metabolic Fate in Non-Human Biological Systemsresearchgate.netscite.aipharmgkb.orgresearchgate.net
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of long-acting injectable antipsychotics. chemicalsknowledgehub.com
Tracing Metabolic Pathways of Ester Cleavage and Subsequent Biotransformationsresearchgate.netresearchgate.net
In vivo studies in dogs have shown that after intramuscular injection of haloperidol decanoate, the active haloperidol is detectable in plasma within an hour, with peak levels reached between three to seven days. nih.gov This confirms that the ester is gradually absorbed from the injection site and cleaved to release the active moiety. The long half-life of approximately three weeks is characteristic of this depot formulation. nih.govnih.gov
Once haloperidol is released, it undergoes the same extensive biotransformations observed in vitro. The main metabolic pathways confirmed in vivo are glucuronidation (accounting for 50-60% of biotransformation), reduction to reduced haloperidol (~23%), and the remaining portion via N-dealkylation and pyridinium formation. drugbank.com Animal studies have been crucial in identifying these metabolites, such as the formation of the pyridinium metabolite in rat liver microsomes and the identification of reduced haloperidol in animal tissues. nih.govresearchgate.netnih.gov
| Metabolic Pathway | Description | Percentage of Biotransformation (in humans) | Key Metabolites | Reference(s) |
| Ester Hydrolysis | Cleavage of the decanoate ester to release haloperidol. | N/A (Prodrug activation) | Haloperidol | nih.govnih.gov |
| Glucuronidation | Conjugation with glucuronic acid. | 50-60% | Haloperidol glucuronide | drugbank.compharmgkb.org |
| Reduction | Carbonyl group is reduced to a hydroxyl group. | ~23% | Reduced haloperidol | drugbank.comnih.gov |
| Oxidative N-dealkylation | Cleavage of the N-butyl chain. | 20-30% (combined with oxidation) | CPHP, p-fluorobenzoylpropionic acid | drugbank.compharmgkb.org |
| Oxidation | Formation of pyridinium species. | 20-30% (combined with N-dealkylation) | HPP+ (pyridinium metabolite) | drugbank.comresearchgate.net |
Assessment of Metabolic Stability and Transformations of Labeled Analogs
The use of isotopically labeled analogs allows for detailed assessment of metabolic stability. researchgate.netresearchgate.net The slow release and long half-life of haloperidol decanoate are indicative of its metabolic stability at the injection site, which is governed by its slow absorption and the stabilizing effect of protein binding on the ester linkage. nih.govnih.govnih.gov
Introducing structural modifications, such as the ethyl group in the theoretical "3-Ethyl Haloperidol" or isotopic labeling (d19), is a strategy used in drug development to probe and potentially alter metabolic stability. chemicalsknowledgehub.comresearchgate.net Deuteration at metabolically active sites can sometimes slow down metabolism due to the kinetic isotope effect, potentially altering the pharmacokinetic profile. researchgate.net In vitro metabolic stability studies using rat liver microsomes are a common method to evaluate how such structural changes affect the rate of metabolism. researchgate.net For instance, studies on different ester chain lengths of haloperidol prodrugs have shown that the rate of enzymatic hydrolysis varies, with haloperidol pentanoate and hexanoate (B1226103) showing high rates of metabolic activation. nih.gov The use of a deuterated analog like this compound would enable precise quantification of these transformation rates and help identify any shifts in metabolic pathways resulting from the structural modifications. wikipedia.orgresearchgate.net
Non Human Pharmacokinetic Research and Disposition Studies
Absorption and Disposition Kinetics in Animal Models
No studies detailing the absorption and disposition kinetics of 3-Ethyl Haloperidol (B65202) Decanoate-d19 in any animal models have been identified in the public domain. While general pharmacokinetic principles of long-acting injectable esters like haloperidol decanoate (B1226879) have been studied in species such as rats and dogs, this information cannot be directly extrapolated to this specific, modified analog. nih.govnih.gov
Distribution Patterns in Animal Tissues and Organs
There are no published data describing the distribution patterns of 3-Ethyl Haloperidol Decanoate-d19 in animal tissues and organs.
Elimination Pathways and Excretion Kinetics in Non-Human Systems
Information regarding the specific elimination pathways and excretion kinetics for this compound in non-human systems is not available in the scientific literature.
Application in Pharmacokinetic Modeling and Simulation in Pre-clinical Research
No published pre-clinical studies were found that utilize this compound in pharmacokinetic modeling or simulation. As a deuterated analog, its primary application would likely be as an internal standard for the quantification of the non-deuterated parent compound in such studies, rather than being the subject of the modeling itself.
Assessment of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters in Animal Studies
There is no publicly available research assessing the deuterium isotope effects of this compound on pharmacokinetic parameters in animal studies. The "-d19" designation implies significant deuteration, which could potentially alter metabolic pathways and rates compared to the non-deuterated compound (a phenomenon known as the kinetic isotope effect). However, without experimental data, the extent and nature of this effect remain speculative.
Role in Pharmaceutical Impurity Profiling and Reference Standard Development
Characterization of 3-Ethyl Haloperidol (B65202) Decanoate (B1226879) as a Related Substance or Impurity of Haloperidol
3-Ethyl Haloperidol Decanoate is identified as a related substance or impurity associated with Haloperidol Decanoate, a long-acting injectable formulation of Haloperidol. molcan.comallmpus.com Impurities in pharmaceuticals can originate from various stages, including the synthesis of the API, degradation of the drug product over time, or as byproducts of the manufacturing process. scirp.orggmpinsiders.com The presence of such impurities must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. ijpsr.com
The chemical structure of 3-Ethyl Haloperidol Decanoate is closely related to Haloperidol Decanoate, with the primary difference being the presence of an additional ethyl group. This structural similarity can make its separation and quantification challenging without the use of highly specific analytical methods. The European Pharmacopoeia (EP) lists 3-Ethyl Haloperidol Decanoate as Impurity C of Haloperidol Decanoate, highlighting its regulatory significance. molcan.comallmpus.com
Development and Validation of Isotope-Labeled Analytical Reference Standards
To accurately identify and quantify impurities like 3-Ethyl Haloperidol Decanoate, the development and validation of analytical reference standards are crucial. pharmiweb.commatestlabs.com Isotope-labeled compounds, such as 3-Ethyl Haloperidol Decanoate-d19, play a pivotal role in modern analytical techniques, particularly in mass spectrometry-based methods. szabo-scandic.comlumiprobe.com
Standardization of Analytical Methods for Impurity Quantification
The use of an isotopically labeled internal standard (ILIS) is a cornerstone of robust analytical method development and validation for impurity quantification. nih.gov Because this compound is chemically identical to the non-labeled impurity, it co-elutes during chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. szabo-scandic.com This allows for precise and accurate quantification of the impurity, even at very low concentrations. scirp.org
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for separating and detecting impurities. pharmiweb.com The development of these methods requires careful optimization of various parameters to ensure selectivity, allowing the impurity to be distinguished from the API and other related substances. scielo.br The availability of a certified reference standard for 3-Ethyl Haloperidol Decanoate is essential for these analytical procedures. sigmaaldrich.comlgcstandards.com
Quality Control and Analytical Assurance in Pharmaceutical Research
Isotope-labeled standards are integral to quality control (QC) and analytical assurance in pharmaceutical research and manufacturing. nih.govepa.gov They are used to:
Establish Method Accuracy and Precision: By adding a known amount of the labeled standard to a sample, analysts can assess the recovery of the analyte and ensure the accuracy and precision of the analytical method. epa.gov
Create Calibration Curves: Labeled standards are used to construct calibration curves, which are essential for quantifying the concentration of the impurity in a given sample. lumiprobe.comscielo.br
Perform System Suitability Tests: These tests are conducted before sample analysis to ensure that the analytical system is performing correctly.
The use of this compound as an internal standard provides a high degree of confidence in the analytical results, which is critical for batch release testing and ensuring that the drug product meets the stringent purity requirements set by regulatory authorities. epa.gov
Regulatory Science Implications for Impurity Standards
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. galaxypub.cohealthmanagement.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the identification, qualification, and control of impurities. ijpsr.comshimadzu.com
The availability and use of well-characterized impurity reference standards, such as 3-Ethyl Haloperidol Decanoate, are fundamental to complying with these regulations. healthmanagement.orgusp.org These standards are necessary for:
Setting Acceptance Criteria: Establishing the maximum allowable levels of specific impurities in the drug substance and drug product. gmpinsiders.com
Validating Analytical Procedures: Demonstrating that the analytical methods used for impurity testing are suitable for their intended purpose. scirp.org
Stability Studies: Monitoring the formation of degradation products over the shelf life of the drug product.
Emerging Research Avenues and Methodological Advancements
New Isotopic Labeling Technologies for Complex Pharmaceutical Molecules
The synthesis of intricate, heavily deuterated molecules like 3-Ethyl Haloperidol (B65202) Decanoate-d19 is made possible by continuous innovation in isotopic labeling. These technologies are essential for incorporating stable isotopes into drug molecules, often as late in the synthesis process as possible to reduce costs and timelines. chemicalsknowledgehub.com The primary goal is to create labeled analogs that can be used to trace and quantify the parent drug and its metabolites in complex biological systems with high precision. musechem.com
Recent advancements have moved beyond simple hydrogen-deuterium exchange reactions, which use deuterated water (D₂O) or deuterium (B1214612) gas, towards more sophisticated and selective methods. chemicalsknowledgehub.comjuniperpublishers.com Key modern strategies include:
Late-Stage Functionalization (LSF): This approach allows for the introduction of deuterium into a complex molecule at a very late stage of its synthesis. This is highly efficient as it avoids the need to redesign an entire synthetic pathway from scratch.
Hydrogen Isotope Exchange (HIE): Catalytic HIE processes have become more refined, using transition metals or photoredox catalysts to achieve highly selective deuteration at specific molecular positions. musechem.comnih.gov This selectivity is crucial for creating standards where the deuterium label is in a metabolically stable position, preventing back-exchange with protons in the biological environment. sigmaaldrich.com
Biocatalytic Deuteration: The use of enzymes, such as engineered photodecarboxylases, offers a green and highly specific method for incorporating deuterium. nih.gov These enzymatic methods can operate under mild conditions and provide excellent regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov
| Labeling Technology | Description | Key Advantages |
|---|---|---|
| Late-Stage Functionalization (LSF) | Introduction of isotopes at the final steps of a synthetic route. | Reduces synthetic steps, saves time and resources, applicable to complex molecules. chemicalsknowledgehub.com |
| Hydrogen Isotope Exchange (HIE) | Catalyst-mediated exchange of hydrogen atoms with deuterium. | High selectivity for specific positions, crucial for metabolic stability of the label. musechem.com |
| Biocatalytic Deuteration | Use of enzymes to catalyze the incorporation of deuterium. | High specificity, mild reaction conditions, environmentally friendly. nih.gov |
Integration of Deuterated Analogs with Advanced Analytical Platforms and Omics Technologies
Deuterated analogs are indispensable for modern bioanalysis, particularly when integrated with high-sensitivity analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comnih.gov A heavily deuterated compound such as 3-Ethyl Haloperidol Decanoate-d19, with nineteen deuterium atoms, serves as an ideal internal standard for quantitative bioanalysis. aptochem.compharmaffiliates.com
The key characteristics of an effective deuterated internal standard include:
Co-elution: It should have virtually the same chromatographic retention time as the non-labeled analyte. aptochem.com
Identical Ionization: It should exhibit the same ionization response in the mass spectrometer's source. aptochem.com
Sufficient Mass Difference: The mass increase must be large enough to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte. aptochem.com
The integration of deuterated standards extends powerfully into the realm of "omics" technologies, enabling dynamic studies of biological systems.
Metabolomics: Stable isotope labeling is a cornerstone of metabolomics research, allowing scientists to trace the metabolic fate of drugs and endogenous compounds. adesisinc.commdpi.com By introducing a deuterated molecule, researchers can track its transformation and identify metabolites with high confidence.
Proteomics: In quantitative proteomics, deuterium labeling, often through the use of heavy water (D₂O), allows for the measurement of protein turnover rates on a proteome-wide scale. nih.gov This technique, known as dynamic SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or D₂O labeling, helps researchers understand how cellular protein landscapes change in response to stimuli or disease. nih.govnih.gov
| Omics Field | Application of Deuterated Analogs | Research Insights Gained |
|---|---|---|
| Pharmacokinetics | Internal standard for LC-MS/MS quantification of drug levels. aptochem.comnih.gov | Precise measurement of drug absorption, distribution, metabolism, and excretion (ADME). musechem.com |
| Metabolomics | Tracers to follow metabolic pathways and identify novel metabolites. adesisinc.commdpi.com | Understanding of drug metabolism, identification of disease biomarkers. adesisinc.com |
| Proteomics | Labeling of amino acids (e.g., via D₂O) to measure protein synthesis and degradation. nih.gov | Dynamic analysis of protein turnover, understanding cellular regulation and response. nih.govnih.gov |
Broader Applications of Deuterated Ester Derivatives in Chemical Biology and Drug Discovery Research
The utility of deuterated ester derivatives like this compound extends beyond their role as analytical standards. They are valuable probes in chemical biology and fundamental drug discovery research. clearsynth.com
One of the most significant applications is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By strategically placing deuterium at a site of metabolic attack, researchers can slow down a specific metabolic pathway. nih.gov This has two major benefits:
Developing "Metabolically Stabilized" Drugs: In drug discovery, the KIE can be exploited to design new chemical entities with improved pharmacokinetic profiles. By replacing hydrogens at metabolically vulnerable sites with deuterium, drug developers can reduce the rate of metabolic clearance, potentially leading to a longer drug half-life and improved therapeutic efficacy. juniperpublishers.comnih.gov
Furthermore, deuterated ester derivatives are used as chemical probes to investigate ligand-receptor interactions and the mechanisms of enzyme-catalyzed reactions, such as hydrolysis by esterases. clearsynth.comacs.org These studies provide fundamental insights into biological processes at the molecular level, which is crucial for the rational design of new and more effective therapeutics.
Q & A
Basic Research Questions
Q. How is 3-Ethyl Haloperidol Decanoate-d19 structurally characterized in research settings?
- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and molecular integrity. The molecular formula (C₃₃H₂₆D₁₉ClFNO₃) and weight (577.28 g/mol) are verified against isotopic purity standards. Chromatographic retention time comparisons with non-deuterated analogs (e.g., 3-Ethyl Haloperidol Decanoate) further validate structural identity .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer : Purity assessment follows pharmacopeial guidelines, including reversed-phase HPLC with UV detection (e.g., Hypersil BDS C18 column, gradient elution with acetonitrile-phosphate buffer). System suitability tests ensure resolution from impurities (e.g., process-related deutero-isomers). Limits for residual solvents and heavy metals are validated per USP standards, with a detection threshold of ≤0.1% for individual impurities .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store in light-resistant, sealed containers under inert gas (argon/nitrogen) at controlled room temperature (20–25°C). Avoid freezing or prolonged exposure to moisture. Stability-indicating studies recommend monitoring degradation via forced hydrolysis (acid/alkaline conditions) and photostability testing per ICH Q1B guidelines. Degradation products are quantified using validated LC methods .
Advanced Research Questions
Q. How can chemometric approaches optimize the separation of impurities in this compound?
- Methodological Answer : Dual experimental designs (e.g., mixture I-optimal and response surface methodology) optimize chromatographic parameters (mobile phase pH, gradient slope, column temperature) to resolve 13 known impurities. Multi-variate analysis identifies critical factors affecting resolution, such as buffer concentration (10–50 mM) and organic modifier ratio. Validation includes robustness testing (±2% variation in parameters) and impurity quantification limits (0.05–0.1%) .
Q. What experimental designs are used to evaluate the neurotoxic effects of this compound in preclinical models?
- Methodological Answer : Preclinical neurotoxicity studies employ Sprague-Dawley rats, with dose-ranging (2–10 mg/kg intramuscular) and histopathological endpoints (e.g., neuronal apoptosis in prefrontal cortex via TUNEL assay). Control groups receive vehicle or non-deuterated analogs. Behavioral assessments (e.g., open-field tests) quantify motor dysfunction. Pharmacokinetic-pharmacodynamic (PK/PD) modeling correlates plasma exposure (Cₘₐₓ, AUC) with histologic outcomes .
Q. How does deuterium incorporation affect the pharmacokinetic profile of this compound compared to non-deuterated analogs?
- Methodological Answer : Deuterium isotope effects are evaluated in crossover studies using LC-MS/MS for plasma quantification. Key parameters include terminal half-life (t₁/₂), volume of distribution (Vd), and metabolic clearance. Comparative studies show prolonged t₁/₂ (due to reduced CYP450-mediated oxidation) and altered tissue partitioning (e.g., brain-to-plasma ratio). Mass balance studies using ¹⁴C-labeled analogs quantify excretion pathways .
Notes on Evidence Utilization
- Chromatographic Methods : USP monographs and stability-indicating assays (–4, 6) inform impurity profiling.
- Safety and Handling : Physicochemical data () guide storage protocols and toxicity testing.
- Structural and Isotopic Analysis : Molecular formulas and deuterated analogs ( ) underpin characterization workflows.
- Preclinical Models : Histological and behavioral endpoints ( ) are critical for neurotoxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
